molecular formula C17H14FN5O B2813814 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 1797044-04-2

2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

Cat. No.: B2813814
CAS No.: 1797044-04-2
M. Wt: 323.331
InChI Key: BUGLLMVLTHDOHN-UHFFFAOYSA-N
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Description

2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a fluoro group and a carbonyl group linked to an azetidine ring, which is further substituted with a phenyl-1H-1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the azetidine intermediate through a cyclization reaction. The triazole moiety can be introduced via a click chemistry reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The final step involves the coupling of the azetidine-triazole intermediate with a fluoro-substituted pyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and click chemistry steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can be used to modify the carbonyl group or the triazole ring.

    Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole moiety, in particular, is known for its ability to form stable complexes with metal ions, which could play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-(trifluoromethyl)pyridine: This compound features a trifluoromethyl group instead of the azetidine-triazole moiety, leading to different chemical and biological properties.

    4-phenyl-1H-1,2,3-triazole derivatives: These compounds share the triazole moiety but differ in the other substituents, affecting their reactivity and applications.

    Azetidine derivatives: Compounds with the azetidine ring but different substituents can have varied properties and uses.

Uniqueness

2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is unique due to the combination of the fluoro-substituted pyridine ring, the azetidine ring, and the triazole moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

(2-fluoropyridin-4-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c18-16-8-13(6-7-19-16)17(24)22-9-14(10-22)23-11-15(20-21-23)12-4-2-1-3-5-12/h1-8,11,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGLLMVLTHDOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=NC=C2)F)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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